molecular formula C21H21N5O2S B11382215 3-(4-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

3-(4-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Cat. No.: B11382215
M. Wt: 407.5 g/mol
InChI Key: ZLEGGJSBZOYPNI-UHFFFAOYSA-N
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Description

3-(4-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials

    Formation of Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions.

    Introduction of Triazolylsulfanyl Group: The triazolylsulfanyl group can be introduced through nucleophilic substitution reactions involving triazole derivatives and thiols.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazolylsulfanyl group.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the triazole ring, leading to the formation of various reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to the formation of dihydro-oxadiazoles.

Scientific Research Applications

3-(4-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole has a wide range of scientific research applications:

    Medicinal Chemistry:

    Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers or photoactive materials.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the inhibition or activation of various biological processes.

    Pathways Involved: The compound can modulate signaling pathways involved in cell growth, apoptosis, and immune response, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • **3-(4-methoxyphenyl)-5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole
  • **3-(4-chlorophenyl)-5-{[(4-chloro-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole

Uniqueness

3-(4-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole is unique due to the presence of the ethoxy group on the phenyl ring and the ethyl group on the triazole ring. These substituents can significantly influence the compound’s biological activity, solubility, and overall chemical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-5-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,2,4-oxadiazole

InChI

InChI=1S/C21H21N5O2S/c1-3-26-20(16-8-6-5-7-9-16)23-24-21(26)29-14-18-22-19(25-28-18)15-10-12-17(13-11-15)27-4-2/h5-13H,3-4,14H2,1-2H3

InChI Key

ZLEGGJSBZOYPNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)OCC)C4=CC=CC=C4

Origin of Product

United States

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